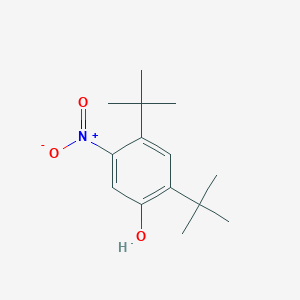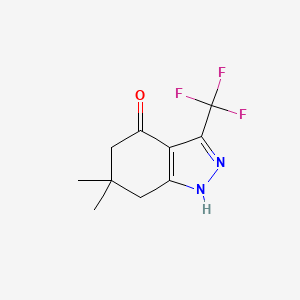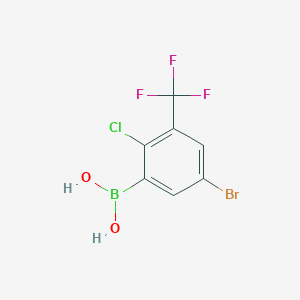
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid, also known as 5-Bromo-2-chloro-3-TFMPBA, is a boronic acid derivative that has been used in various scientific applications, including organic synthesis, medicinal chemistry, and biochemistry. It is a useful reagent for the synthesis of various compounds and can be used in a variety of catalytic reactions.
Applications De Recherche Scientifique
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA has been used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as it can be used to form various compounds. It is also used as a catalyst in a variety of catalytic reactions, including Suzuki-Miyaura cross-coupling reactions. Additionally, it has been used in medicinal chemistry, as it has been used to synthesize a variety of pharmaceutical compounds. Finally, it has been used in biochemistry, as it can be used to synthesize a variety of biologically active compounds.
Mécanisme D'action
Target of Action
The primary target of the compound (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . By participating in this reaction, the compound facilitates the formation of new carbon–carbon bonds .
Avantages Et Limitations Des Expériences En Laboratoire
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are also some limitations, such as its instability in aqueous solutions and its propensity to form boronic ester intermediates, which can be difficult to remove.
Orientations Futures
There are a number of potential future directions for the use of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA. One potential direction is the development of more efficient synthesis methods, which could reduce the cost and increase the efficiency of the synthesis process. Additionally, further research into its biochemical and physiological effects could lead to the development of new pharmaceutical compounds. Finally, further research into its mechanism of action could lead to the development of new catalytic reactions.
Analyse Biochimique
Biochemical Properties
(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial in enzyme inhibition studies, where this compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. The interaction with enzymes such as kinases and phosphatases can modulate the phosphorylation states of metabolic intermediates, thereby influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interaction with target biomolecules and modulate its biochemical effects .
Propriétés
IUPAC Name |
[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZALHPMXHSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659399 | |
| Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310403-90-7 | |
| Record name | [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




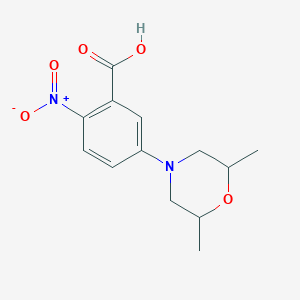

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)
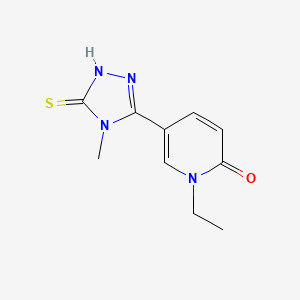
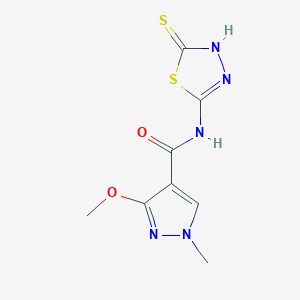
![5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387542.png)
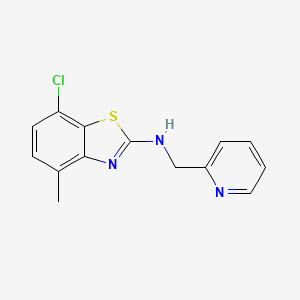

![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
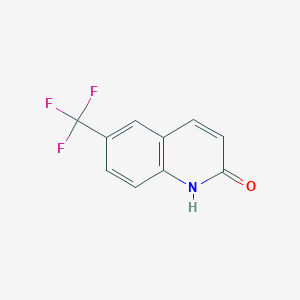
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)
